Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate
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Overview
Description
Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate is a complex organic compound with the molecular formula C20H14N2O2S2 This compound is known for its unique structure, which includes a thienopyrimidine core linked to a benzenecarboxylate group via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate typically involves multi-step organic reactionsThe final step involves esterification to form the benzenecarboxylate ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate involves its interaction with specific molecular targets. The thienopyrimidine core can interact with enzymes or receptors, modulating their activity. The sulfanyl bridge and benzenecarboxylate group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzoate
- 4-(6-methyl-2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine
Uniqueness
Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
methyl 2-(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S2/c1-24-20(23)14-9-5-6-10-16(14)26-19-17-15(11-12-25-17)21-18(22-19)13-7-3-2-4-8-13/h2-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIREDDVYFMLJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=NC(=NC3=C2SC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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